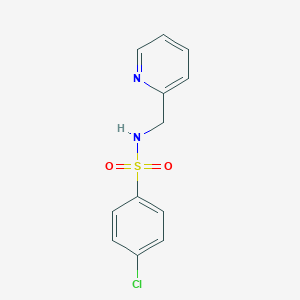
1-Phenyl-2-vinylcyclopropane
概要
説明
1-Phenyl-2-vinylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a phenyl group and a vinyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of both the phenyl and vinyl groups on the cyclopropane ring imparts distinct chemical properties, making it a valuable building block in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1-Phenyl-2-vinylcyclopropane can be synthesized through various methods. One common approach involves the cyclopropanation of styrene derivatives. For instance, the reaction of styrene with diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper, can yield this compound. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products. Industrial methods often focus on cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
1-Phenyl-2-vinylcyclopropane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate
Reduction: Palladium on carbon, hydrogen gas
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Ethyl-substituted cyclopropane
Substitution: Nitro- or halogen-substituted phenyl derivatives
科学的研究の応用
1-Phenyl-2-vinylcyclopropane has several applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures. Its reactivity is exploited in the synthesis of cyclopentanes and other cyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 1-phenyl-2-vinylcyclopropane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can participate in various chemical transformations, including cycloaddition and rearrangement reactions. The compound’s reactivity is influenced by the electronic effects of the phenyl and vinyl groups, which can stabilize or destabilize certain intermediates.
類似化合物との比較
Similar Compounds
1-Phenylcyclopropane: Lacks the vinyl group, resulting in different reactivity and applications.
2-Vinylcyclopropane: Lacks the phenyl group, leading to variations in chemical behavior.
1-Phenyl-2-methylcyclopropane:
Uniqueness
1-Phenyl-2-vinylcyclopropane is unique due to the presence of both the phenyl and vinyl groups on the cyclopropane ring. This combination imparts distinct electronic and steric effects, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
特性
IUPAC Name |
(2-ethenylcyclopropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-9-8-11(9)10-6-4-3-5-7-10/h2-7,9,11H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIZCXOIOINPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939234 | |
| Record name | (2-Ethenylcyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17955-09-8 | |
| Record name | 1-Phenyl-2-vinylcyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017955098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Ethenylcyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)






![3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)

![N-(2-CHLOROPHENYL)-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE](/img/structure/B231245.png)


